molecular formula C8H9Br2NO B1379407 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide CAS No. 1523193-02-3

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide

Cat. No. B1379407
CAS RN: 1523193-02-3
M. Wt: 294.97 g/mol
InChI Key: DPCCYYQCWZJCSO-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C8H9Br2NO . It has a molecular weight of 294.97 . This compound is typically used for research purposes .

Scientific Research Applications

Pharmaceutical Development

Finally, it can be a key intermediate in the development of new pharmaceuticals. Its molecular framework is often found in drugs, and manipulating its structure could lead to the discovery of new active pharmaceutical ingredients.

Each of these applications utilizes the unique chemical structure of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide to explore different scientific questions and develop innovative solutions across various fields of research. The compound’s versatility makes it a significant asset in scientific exploration and advancement .

Future Directions

As “2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide” is used for research purposes , its future directions are likely to be determined by the outcomes of this research. It’s possible that new applications for this compound could be discovered as our understanding of its properties and reactions continues to grow.

properties

IUPAC Name

2-bromo-1-(5-methylpyridin-3-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.BrH/c1-6-2-7(5-10-4-6)8(11)3-9;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCYYQCWZJCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (2.22 mmol) of 1-(5-methylpyrid-3-yl)ethanone are dissolved in 15 mL of glacial acetic acid. 365 μl (2.22 mmol) of hydrobromic acid and 126 μl (2.44 mmol) of bromine are added to the medium. The reaction mixture is placed under magnetic stirring at room temperature for 2 hours. Ethyl ether is added to the solution until a precipitate appears. The precipitate corresponding to 2-bromo-1-(5-methylpyrid-3-yl)ethanone hydrobromide is filtered off, washed with ether and dried. The 600 mg of product obtained have the following characteristics:
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
365 μL
Type
reactant
Reaction Step Two
Quantity
126 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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